1,5-Naphthyridine-3-carbaldehyde
Overview
Description
1,5-Naphthyridine-3-carbaldehyde is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms
Mechanism of Action
Target of Action
1,5-Naphthyridine-3-carbaldehyde is a heterocyclic compound that has been studied for its potential biological activities
Mode of Action
It is known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that this compound may interact with its targets through similar mechanisms, but more research is needed to confirm this.
Biochemical Pathways
1,5-naphthyridines are known to exhibit a great variety of biological activities, suggesting that they may affect multiple pathways
Result of Action
Given the biological activities exhibited by 1,5-naphthyridines, it is likely that this compound may have significant effects at the molecular and cellular level
Biochemical Analysis
Biochemical Properties
1,5-Naphthyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with metal ions, which can influence its reactivity and biological activity . The compound’s aldehyde group allows it to participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, the compound’s interaction with cellular proteins can affect metabolic pathways, potentially altering the cell’s metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it has been reported to inhibit certain oxidoreductases, affecting the redox state of the cell . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration ranges .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, the compound can undergo oxidation and reduction reactions, leading to the formation of various intermediates . These metabolic transformations can affect the compound’s biological activity and its impact on cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can be actively transported across cell membranes, and its distribution within tissues can vary depending on its affinity for specific proteins . This localization can affect the compound’s activity and its ability to reach target sites within the cell .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its presence in the cytoplasm can affect metabolic pathways and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Naphthyridine-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine ring . Another method includes the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 1,5-Naphthyridine-3-carboxylic acid.
Reduction: 1,5-Naphthyridine-3-methanol.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Naphthyridine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules with potential therapeutic applications.
Medicine: Derivatives of this compound have shown promise in medicinal chemistry for developing new drugs.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another isomer with different nitrogen atom arrangements.
2,6-Naphthyridine: Similar structure but with nitrogen atoms at different positions.
Quinoline: A related heterocyclic compound with one nitrogen atom in the ring.
Uniqueness
1,5-Naphthyridine-3-carbaldehyde is unique due to its specific arrangement of nitrogen atoms and the presence of an aldehyde group, which allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
1,5-naphthyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-4-9-8(11-5-7)2-1-3-10-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOABMVKXVXKFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678410 | |
Record name | 1,5-Naphthyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959617-49-3 | |
Record name | 1,5-Naphthyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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